

molecular formula and molecular weight of triethylphosphine oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylphosphine oxide*

Cat. No.: *B1581582*

[Get Quote](#)

An In-depth Technical Guide to Triethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylphosphine oxide (TEPO) is an organophosphorus compound with significant applications in coordination chemistry and as a versatile reagent in organic synthesis. This document provides a comprehensive overview of its fundamental properties, including its molecular formula and weight. It further delves into its synthesis, chemical characteristics, and notable applications, with a focus on its role as a ligand and a spectroscopic probe. Detailed experimental protocols and characterization data are presented to support its practical use in a laboratory setting.

Core Properties of Triethylphosphine Oxide

Triethylphosphine oxide is a stable, hygroscopic, and colorless crystalline solid at room temperature. Its fundamental molecular and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ OP	[1] [2]
Molecular Weight	134.16 g/mol	[1] [2]
CAS Number	597-50-2	[1] [2]
Appearance	White to light yellow powder or crystals	[3]
Melting Point	48-52 °C	[4]
Boiling Point	84-85 °C at 3 mmHg	[5]
Solubility	Soluble in water	[5]

Synthesis and Characterization

Synthesis of Triethylphosphine Oxide

Triethylphosphine oxide is typically synthesized through the oxidation of triethylphosphine. A common method involves the use of an oxidizing agent such as hydrogen peroxide.

Experimental Protocol: Oxidation of Triethylphosphine

- Reaction Setup: In a well-ventilated fume hood, dissolve triethylphosphine in a suitable organic solvent like toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Oxidation: Cool the solution in an ice bath. Add a solution of hydrogen peroxide (35% aqueous solution) dropwise to the stirred triethylphosphine solution. The reaction is exothermic and should be controlled by the rate of addition.
- Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethylphosphine signal and the appearance of the **triethylphosphine oxide** signal.
- Workup and Purification: After the reaction is complete, the mixture is carefully worked up. The resulting **triethylphosphine oxide** can be purified by crystallization or distillation under

reduced pressure to yield a white crystalline solid. It is important to handle the hygroscopic product under an inert atmosphere.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of **triethylphosphine oxide**.

Spectroscopic Data	Value/Description	Reference
³¹ P NMR Chemical Shift	The chemical shift is sensitive to the coordination environment and can be used to probe surface acidity.	[6]
¹ H NMR	Consistent with the presence of ethyl groups.	
¹³ C NMR	Consistent with the presence of ethyl groups.	
Mass Spectrometry	The mass spectrum shows a molecular ion peak corresponding to the molecular weight.	[2]

Key Applications in Research and Development

Coordination Chemistry

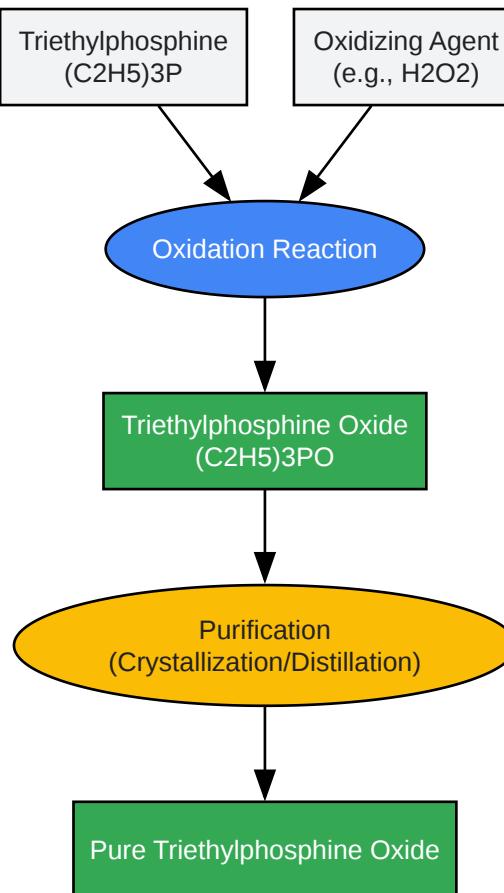
Triethylphosphine oxide acts as a hard Lewis base and is a versatile ligand in coordination chemistry, binding to metal centers through its oxygen atom. These complexes are of interest in catalysis and materials science. The formation of these complexes can be studied by observing changes in the spectroscopic properties of TEPO upon coordination.

Probe Molecule in NMR Spectroscopy

Due to the sensitivity of its ³¹P NMR chemical shift to its electronic environment, **triethylphosphine oxide** is employed as a probe molecule to characterize the acidity of solid

surfaces, such as silica and zeolites. The interaction of TEPO with acidic sites on a surface leads to a downfield shift in the ^{31}P NMR signal, with the magnitude of the shift correlating to the acid strength.

Experimental Protocol: ^{31}P NMR Study of Surface Acidity

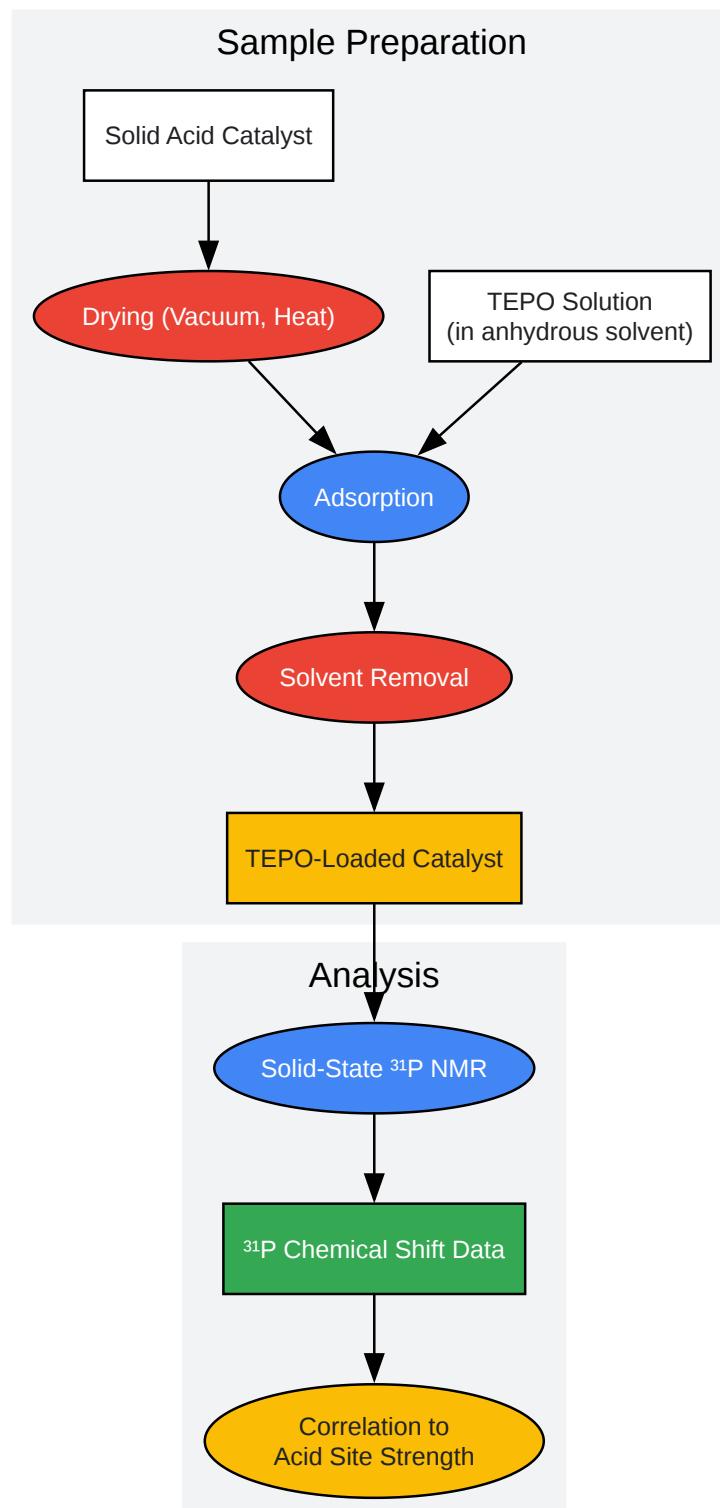

- **Sample Preparation:** A known amount of the solid acid catalyst is dried under vacuum at an elevated temperature to remove adsorbed water. A solution of **triethylphosphine oxide** in an anhydrous, non-polar solvent (e.g., hexane) is prepared. The solution is then added to the dried solid, and the mixture is stirred to ensure uniform adsorption of TEPO onto the surface. The solvent is subsequently removed under vacuum.
- **NMR Analysis:** The solid sample with the adsorbed TEPO is packed into an NMR rotor. Solid-state ^{31}P NMR spectra are acquired.
- **Data Interpretation:** The chemical shift of the observed ^{31}P signal is compared to that of free TEPO to determine the nature and strength of the acidic sites on the solid surface.

Logical Workflow and Diagrams

Synthesis of Triethylphosphine Oxide

The synthesis of **triethylphosphine oxide** from triethylphosphine is a straightforward oxidation reaction.

Synthesis of Triethylphosphine Oxide


[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and purification of **triethylphosphine oxide**.

Application as a Surface Acidity Probe

The use of **triethylphosphine oxide** to probe the acidic sites on a solid catalyst surface involves several key steps.

Probing Surface Acidity with TEPO

[Click to download full resolution via product page](#)

Caption: Workflow for characterizing solid acid catalysts using TEPO and ^{31}P NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethylphosphine oxide | C6H15OP | CID 79061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylphosphine oxide [webbook.nist.gov]
- 3. Triethylphosphine Oxide | 597-50-2 | TCI AMERICA [tcichemicals.com]
- 4. TRIETHYLPHOSPHINE OXIDE | 597-50-2 [m.chemicalbook.com]
- 5. TRIETHYLPHOSPHINE OXIDE CAS#: 597-50-2 [amp.chemicalbook.com]
- 6. New insights into the interaction of triethylphosphine oxide with silica surface: exchange between different surface species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [molecular formula and molecular weight of triethylphosphine oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581582#molecular-formula-and-molecular-weight-of-triethylphosphine-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com